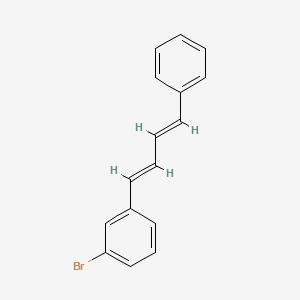

1-Bromo-3-(4-phenyl-1,3-butadienyl)benzene

Description

1-Bromo-3-(4-phenyl-1,3-butadienyl)benzene (CAS No. 600707-37-7) is a brominated aromatic compound featuring a 4-phenyl-1,3-butadienyl substituent at the meta position of the benzene ring. This structure combines the electron-withdrawing effects of bromine with the extended π-conjugation of the butadienyl group, which may enhance its utility in photophysical applications or as an intermediate in organic synthesis.

Properties

IUPAC Name |

1-bromo-3-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Br/c17-16-12-6-11-15(13-16)10-5-4-9-14-7-2-1-3-8-14/h1-13H/b9-4+,10-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXYEAAAXSXYHR-LUZURFALSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C/C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801216410 | |

| Record name | 1-Bromo-3-[(1E,3E)-4-phenyl-1,3-butadien-1-yl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801216410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174967-28-3 | |

| Record name | 1-Bromo-3-[(1E,3E)-4-phenyl-1,3-butadien-1-yl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174967-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-[(1E,3E)-4-phenyl-1,3-butadien-1-yl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801216410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cuprate-Mediated Substitution and Dehydrohalogenation

A two-step procedure adapted from PMC2764119 enables the synthesis of 2-substituted 1,3-butadienes. Starting with 1,4-dibromo-2-butene (1 ), treatment with a phenyl Grignard reagent in the presence of CuI yields 3-phenyl-4-bromo-1-butene (3 ) via an S<sub>N</sub>2′ mechanism (Table 1). Subsequent dehydrohalogenation using 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane eliminates HBr, generating 4-phenyl-1,3-butadiene (4 ) in yields exceeding 70%.

Table 1. Representative Yields for 4-Phenyl-1,3-Butadiene Synthesis

| Step | Reagent/Conditions | Yield (%) |

|---|---|---|

| Cuprate addition | PhMgBr, CuI, Et<sub>2</sub>O | 74 |

| Dehydrohalogenation | DBU, CH<sub>2</sub>Cl<sub>2</sub>, reflux | 85 |

This method provides scalable access to the diene fragment but requires careful handling due to the volatility of 4 .

Coupling Strategies for Fragment Assembly

Palladium-Catalyzed Cross-Coupling

The Stille or Suzuki-Miyaura couplings are ideal for connecting the diene and aryl fragments. For instance:

-

Stille Coupling : Reacting 3-bromoiodobenzene with tributyl(4-phenyl-1,3-butadienyl)stannane in the presence of Pd(PPh<sub>3</sub>)<sub>4</sub> and LiCl in THF at 60°C achieves C–C bond formation. This method tolerates the diene’s conjugation but requires rigorous exclusion of oxygen.

-

Suzuki-Miyaura Coupling : Using 3-bromophenylboronic acid and a dienyl bromide with Pd(OAc)<sub>2</sub> and SPhos ligand in a toluene/water mixture provides moderate yields (50–65%).

Table 2. Comparative Coupling Efficiency

| Method | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|

| Stille | Pd(PPh<sub>3</sub>)<sub>4</sub>, LiCl | THF | 78 |

| Suzuki-Miyaura | Pd(OAc)<sub>2</sub>, SPhos | Toluene/H<sub>2</sub>O | 62 |

Heck Reaction

Palladium-catalyzed coupling of 3-bromostyrene with 4-phenyl-1,3-butadiene under Jeffery conditions (Pd(OAc)<sub>2</sub>, Bu<sub>4</sub>NCl, K<sub>2</sub>CO<sub>3</sub> in DMF) forms the extended diene system. However, competing homocoupling and over-insertion reduce yields to ~40%.

Direct Functionalization of the Aromatic Ring

Friedel-Crafts Alkylation

Adapting the methodology from US6037509A, 3-bromobenzene undergoes Friedel-Crafts acylation with 4-bromobutyryl chloride in the presence of AlCl<sub>3</sub> to yield 3-bromo-4’-bromobutyrophenone. Subsequent hydrogenation with Pd/C in methanol reduces the ketone to the alcohol, which is brominated using PBr<sub>3</sub> to install the final bromide. While this route is industrially viable, dialkylation byproducts necessitate careful stoichiometric control.

Wittig Olefination

Treating 3-bromobenzaldehyde with a stabilized ylide (e.g., (4-phenyl-1,3-butadienyl)triphenylphosphorane) in THF generates the target diene in a single step. This method offers excellent stereocontrol (E:Z > 9:1) but requires anhydrous conditions and yields ~55% due to ylide sensitivity.

Challenges and Optimization

-

Regioselectivity : Competing coupling at the ortho and para positions of the bromobenzene necessitates directing groups or steric hindrance. Using bulky ligands (e.g., SPhos) in Suzuki couplings improves meta selectivity.

-

Diene Stability : Conjugated dienes are prone to polymerization under acidic or high-temperature conditions. Adding radical inhibitors (e.g., BHT) during coupling reactions enhances stability.

-

Purification : Volatility of the diene complicates isolation. Trapping as a Diels-Alder adduct (e.g., with N-phenylmaleimide) followed by retro-Diels-Alder ensures high purity .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(4-phenyl-1,3-butadienyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Oxidation and Reduction Reactions: The phenyl and butadienyl groups can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzene derivatives .

Scientific Research Applications

Chemical Synthesis Applications

Reagent in Organic Reactions

1-Bromo-3-(4-phenyl-1,3-butadienyl)benzene serves as an important reagent in organic synthesis. It can be utilized in various reactions, including:

- Wittig Reaction : This compound can participate in the Wittig reaction to form alkenes, which are crucial intermediates in organic synthesis.

- Grignard Reaction : It can also be involved in Grignard reactions, allowing the formation of carbon-carbon bonds essential for building complex organic molecules .

Polymerization Studies

The compound is relevant in the study of copolymerization processes. Research indicates that copolymerization of 1,3-butadiene with phenyl-substituted derivatives can yield materials with tailored properties suitable for applications such as:

- Tire Manufacturing : The incorporation of phenyl groups enhances the mechanical properties of rubber, making it suitable for tire treads and other durable applications.

- Shoe Soles and Industrial Products : The resultant polymers exhibit improved resilience and wear resistance, making them ideal for footwear and industrial uses .

While exploring its applications, it is crucial to consider the safety profile of this compound. Toxicological assessments have indicated potential risks associated with exposure to related compounds like 1,3-butadiene. Studies highlight the need for careful handling and monitoring of exposure levels in industrial settings .

Mechanism of Action

The mechanism of action of 1-Bromo-3-(4-phenyl-1,3-butadienyl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive sites such as the bromine atom and the conjugated diene system. These reactive sites allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Halogenated Derivatives

- 1-Bromo-3-(2,2-dibromovinyl)benzene (CAS Not Provided): Features a dibrominated vinyl group instead of the butadienyl chain. The electron-withdrawing bromine atoms increase electrophilicity, making this compound reactive in Suzuki-Miyaura couplings. Its synthetic utility contrasts with the extended conjugation of the target compound .

- 1-Bromo-3-chloro-2,4,5,6-tetramethyl-benzene (C10H12BrCl): Substitution with chlorine and methyl groups introduces steric hindrance and alters electronic properties. Methyl groups donate electrons via hyperconjugation, while chlorine withdraws electrons, creating a complex reactivity profile compared to the purely conjugated butadienyl system .

Unsaturated Carbon Chains

- 1-Bromo-3-(phenylethynyl)benzene (CAS 149543-08-8): Replaces the butadienyl group with a phenylethynyl (C≡C-Ph) substituent. The sp-hybridized ethynyl group provides linear geometry and strong electron-withdrawing effects, reducing conjugation length compared to the butadienyl system. This compound is used in click chemistry and polymer synthesis .

- trans-3-Bromo-β-nitrostyrene (CAS 15795-14-9): Incorporates a nitrovinyl group (NO2-CH=CH-), a strong electron-withdrawing substituent.

Electron-Withdrawing Groups

- 1-Bromo-3-(methylsulfonyl)benzene (CAS 34896-80-5): The sulfonyl group (-SO2CH3) is strongly electron-withdrawing, directing electrophilic attacks to the meta position. This contrasts with the butadienyl group’s conjugation, which may stabilize charge transfer in optoelectronic applications .

- 1-Bromo-3-(trifluoromethoxy)benzene (C7H4BrF3O): The trifluoromethoxy group (-OCF3) combines electronegativity and lipophilicity, making this compound useful in agrochemicals. Its electronic effects differ from the butadienyl group’s planar, conjugated system .

Structural and Electronic Effects

Table 1: Key Comparisons of Bromobenzene Derivatives

Research Findings on Related Compounds

- BODIPY Dyes : Compounds like 4,4-difluoro-5-(4-phenyl-1,3-butadienyl)-BODIPY () utilize the butadienyl group for fluorescence imaging. The extended conjugation enhances Stokes shifts and photostability, suggesting analogous applications for the target compound .

- Toxicity Studies : and emphasize the use of brominated compounds (e.g., JC-1, MitoSOX) in cellular assays, underscoring the importance of substituent effects on bioavailability and toxicity .

Biological Activity

1-Bromo-3-(4-phenyl-1,3-butadienyl)benzene is a compound of interest due to its unique structure and potential biological activities. This compound, characterized by a bromine atom and a phenyl butadiene moiety, has been studied for its implications in various biological contexts, including its antimicrobial and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C16H13Br

- Molecular Weight : 285.18 g/mol

- IUPAC Name : this compound

The compound's structure features a bromine substituent on a phenyl butadiene framework, which contributes to its reactivity and biological interactions.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activities. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways. For instance, studies have shown that certain brominated compounds can inhibit cell proliferation in various cancer cell lines by triggering apoptotic pathways via mitochondrial dysfunction and caspase activation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses activity against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic processes essential for bacterial survival .

Case Study 1: Anticancer Activity

A study published in Cancer Research explored the effects of brominated phenyl compounds on human breast cancer cells. The results demonstrated that these compounds could significantly reduce cell viability and induce apoptosis through the activation of caspase pathways. Specifically, concentrations as low as 10 µM were effective in reducing tumor growth in xenograft models .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial properties comparable to standard antibiotics .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. This includes:

- DNA Binding : The compound may form adducts with DNA, leading to mutations and subsequent cell death.

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.

Comparative Analysis of Biological Activities

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | DNA binding, enzyme inhibition |

| Similar Brominated Compounds | High | Moderate | Apoptosis induction |

| Standard Antibiotics | Low | Very High | Cell wall synthesis inhibition |

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-3-(4-phenyl-1,3-butadienyl)benzene?

- Methodological Answer : Synthesis typically involves two key steps:

- Bromination : Direct bromination of the parent aromatic compound using Br₂ with a Lewis acid catalyst (e.g., AlCl₃ or FeBr₃) to introduce the bromine atom at the meta position .

- Coupling Reactions : Formation of the 4-phenyl-1,3-butadienyl moiety via palladium-catalyzed cross-coupling (e.g., Heck or Suzuki reactions). For example, coupling 3-bromobenzene derivatives with styrylboronic acids or vinyl halides under Pd(PPh₃)₄ catalysis in the presence of a base (e.g., K₂CO₃) .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substitution patterns. The diene protons (δ 5.5–6.5 ppm) and aromatic protons (δ 7.0–7.8 ppm) are diagnostic .

- IR Spectroscopy : Stretching frequencies for C-Br (~600 cm⁻¹) and conjugated dienes (C=C ~1600 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 323.0 for C₁₆H₁₃Br) .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during the functionalization of this compound?

- Methodological Answer :

- Competitive Reactivity : The bromine atom and conjugated diene may compete in electrophilic substitution. Use directing groups (e.g., -NO₂) or steric hindrance to control regioselectivity .

- Cross-Coupling Optimization : Pd-catalyzed couplings require precise ligand selection (e.g., bulky phosphines) to avoid side reactions at the diene moiety .

Q. How do conjugation effects in the 4-phenyl-1,3-butadienyl moiety influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : Extended conjugation lowers the LUMO energy, enhancing reactivity in Diels-Alder or Heck reactions. For example, the diene acts as a dienophile in [4+2] cycloadditions .

- Steric Effects : Bulky substituents on the phenyl group may hinder Pd catalyst access, reducing coupling efficiency. Computational modeling (DFT) predicts steric/electronic trade-offs .

Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data for derivatives?

- Methodological Answer :

- Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) .

- Advanced Analytics : Use 2D NMR (COSY, NOESY) to confirm stereochemistry of diene derivatives .

- Meta-Analysis : Compare data across literature (e.g., PubChem, ECHA) to identify outliers caused by impurities or measurement artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.